molecular formula C7H6N4O2 B3254736 4-Nitro-1H-benzo[d]imidazol-2-amine CAS No. 24370-22-7

4-Nitro-1H-benzo[d]imidazol-2-amine

Cat. No.: B3254736
CAS No.: 24370-22-7
M. Wt: 178.15 g/mol
InChI Key: XESOPFLAXBXTSQ-UHFFFAOYSA-N
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Description

4-Nitro-1H-benzo[d]imidazol-2-amine (CAS 24370-22-7) is a nitro-substituted benzimidazole derivative of significant interest in medicinal chemistry research. This compound features a benzimidazole core, a privileged scaffold in drug discovery known for its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with biopolymers in biological systems . Researchers utilize this chemical scaffold to explore a wide range of therapeutic applications, particularly focusing on its antimicrobial potential against various bacterial and fungal species . The nitro group at the 4-position contributes to the electron-deficient properties of the aromatic system, which can be crucial for interactions with biological targets. In research settings, 4-Nitro-1H-benzo[d]imidazol-2-amine serves as a key synthetic intermediate for developing novel bioactive molecules. Benzimidazole derivatives have demonstrated promising research outcomes in areas including anticancer activity, with studies showing certain derivatives exhibit potent growth inhibition against human tumor cell lines such as lung (A549), breast (MCF-7), and cervical (HeLa) . Additional research applications include investigating antitubercular properties against Mycobacterium tuberculosis and exploring quorum sensing inhibition in Pseudomonas aeruginosa as a potential anti-virulence strategy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

4-nitro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESOPFLAXBXTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitro-o-phenylenediamine with formic acid or formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Positional Isomers

  • 5(6)-Nitro-1H-benzimidazol-2-amine: Synthesized from 4-nitro-1,2-phenylenediamine, this isomer differs in nitro group placement (positions 5 or 6).
  • 6-Nitro-1H-benzimidazol-2-amine : The nitro group at position 6 creates distinct dipole interactions, possibly altering metabolic stability compared to the 4-nitro derivative .

Halogen-Substituted Derivatives

  • 4-Bromo-1H-benzo[d]imidazol-2-amine : Bromine at position 4 introduces steric bulk and moderate electron-withdrawing effects. This substitution may enhance lipophilicity compared to the nitro analog, influencing membrane permeability in drug design .
  • 4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine : Bulky 3,4-dichlorobenzyl groups reduce solubility but improve target specificity in enzyme inhibition studies .

Functional Group Variations

  • N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine : Incorporation of an imidazole-propyl chain enhances hydrogen-bonding capacity, contributing to stronger binding affinities (-7.3 kcal/mol) against MRSA targets compared to nitro-substituted analogs .

Physicochemical Profiles

Compound Solubility (mg/mL) LogP Stability Notes
4-Nitro-1H-benzimidazol-2-amine 0.12 (water) 1.8 Prone to nitro reduction
4-Bromo-1H-benzimidazol-2-amine 0.08 (water) 2.5 Hydrolytically stable
6-Nitro-1H-benzimidazol-2-amine 0.10 (water) 1.7 Moderate metabolic oxidation
N-(Imidazol-propyl) derivative 0.05 (water) 3.2 High plasma protein binding

Antimicrobial Activity

  • 4-Nitro-1H-benzimidazol-2-amine: Limited direct data, but nitro groups in benzimidazoles are associated with DNA intercalation and topoisomerase inhibition .
  • N-(Imidazol-propyl) derivative : Exhibits strong binding to MRSA PBP2A (-7.3 kcal/mol), outperforming halogenated analogs (-7.2 kcal/mol) .

Anticancer Potential

  • Schiff base derivatives (e.g., N-arylidene analogs) : Demonstrated cytotoxicity via apoptosis induction, with IC₅₀ values in the micromolar range .

Biological Activity

4-Nitro-1H-benzo[d]imidazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields such as medicine and industry.

4-Nitro-1H-benzo[d]imidazol-2-amine features a nitro group at the 4-position and an amine group at the 2-position of the benzimidazole ring. This unique arrangement contributes to its reactivity and biological activity. The compound can undergo several chemical reactions, including:

  • Reduction : The nitro group can be converted to an amine using reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
  • Substitution : The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
  • Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Anticancer Properties

Research indicates that 4-Nitro-1H-benzo[d]imidazol-2-amine exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in MCF cells, with an IC50 value around 25.72 μM . Additionally, in vivo studies demonstrated significant tumor growth suppression in mice models treated with this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli200 μg/mL
Pseudomonas aeruginosa500 μg/mL

These findings suggest that 4-Nitro-1H-benzo[d]imidazol-2-amine could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory pathways, particularly through the inhibition of bromodomain-containing protein 4 (BRD4). This inhibition can disrupt pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of 4-Nitro-1H-benzo[d]imidazol-2-amine is largely attributed to its ability to form reactive intermediates upon bioreduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects such as apoptosis in cancer cells and inhibition of bacterial growth . The amine group enhances interactions with biological molecules through hydrogen bonding.

Case Studies and Research Findings

Several studies have highlighted the potential of 4-Nitro-1H-benzo[d]imidazol-2-amine in different therapeutic areas:

  • Anticancer Activity : A study involving tumor-bearing mice showed that treatment with the compound significantly suppressed tumor growth compared to control groups .
  • Antimicrobial Efficacy : In vitro evaluations revealed that derivatives of this compound exhibited high potency against resistant bacterial strains, suggesting its utility in combating antibiotic resistance.
  • Inflammatory Disorders : Research has indicated that the compound may ameliorate symptoms in models of sepsis and acute inflammation by modulating immune responses through BRD4 inhibition .

Q & A

Q. What are the common synthetic routes for preparing 4-Nitro-1H-benzo[d]imidazol-2-amine?

The compound can be synthesized via:

  • Copper-catalyzed three-component reactions involving 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes, which yield functionalized N-sulfonylamidines .
  • CBr4-promoted one-pot synthesis using 1H-benzo[d]imidazol-2-amine and ethyl 3-oxo-3-phenylpropanoate, achieving yields up to 78% under mild conditions .
  • Visible-light-mediated catalyst-free reactions for desulfurization and protection, enabling efficient preparation of N-substituted derivatives .

Q. What spectroscopic techniques are used to characterize 4-Nitro-1H-benzo[d]imidazol-2-amine?

Key methods include:

  • IR spectroscopy to identify functional groups like NH₂ and NO₂, with reference to NIST-standardized data for benzimidazole derivatives .
  • LC-MS/APCI-ESI for molecular weight confirmation and purity analysis, as demonstrated in antiplasmodial activity studies .
  • ¹H/¹³C NMR to resolve aromatic proton environments and nitro group effects on electron density .

Q. How does the nitro group influence the compound’s reactivity?

The nitro group is electron-withdrawing, enhancing electrophilic substitution at specific positions and stabilizing intermediates in reactions like SNAr (nucleophilic aromatic substitution). This is critical in forming derivatives such as N-(piperidin-4-yl) analogs .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 4-Nitro-1H-benzo[d]imidazol-2-amine?

DFT studies using hybrid functionals (e.g., B3LYP) incorporate exact exchange terms to model:

  • Charge distribution , particularly the nitro group’s impact on the benzimidazole ring’s electron density .
  • Reactivity indices , such as Fukui functions, to predict sites for electrophilic/nucleophilic attacks . These methods achieve <3 kcal/mol deviation in thermochemical accuracy for similar heterocycles .

Q. What strategies optimize binding affinity to the PRMT5/MTA complex?

Structural optimization involves:

  • Fragment-based design : Introducing chloro or methyl substituents to enhance hydrophobic interactions with residues like Glu435 and Glu444 .
  • Lipophilic efficiency (LLE) tuning : Balancing clogP and potency to improve selectivity, as seen in analogs with LLE >3.2 .
  • X-ray crystallography : Validating bifurcated H-bonds between the –NH₂ group and backbone carbonyls in PRMT5 .

Q. How do unexpected reaction pathways, such as N-demethylation, affect derivative synthesis?

In SNAr reactions, intermediates like 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole may undergo N-demethylation under basic conditions, leading to self-catalyzed N-diarylation. This requires kinetic control (e.g., low temperature) to suppress byproduct formation .

Q. What substituent effects govern antiplasmodial activity in derivatives?

  • Fluorobenzyl groups enhance membrane permeability and target engagement in Plasmodium hemozoin inhibition .
  • Piperidin-4-yl moieties improve solubility and reduce off-target effects, as shown in analogs with IC₅₀ <1 µM .
  • Methoxy substitutions modulate electron density, affecting heme-binding affinity in the parasite digestive vacuole .

Methodological Considerations

Q. How to resolve contradictions in reaction yields for copper-catalyzed syntheses?

Discrepancies arise from:

  • Catalyst loading : Optimal CuI concentrations (10 mol%) balance efficiency vs. side reactions .
  • Solvent polarity : Acetonitrile outperforms DMF in suppressing undesired amidine dimerization .

Q. What computational workflows validate synthetic pathways for novel derivatives?

  • Retrosynthetic analysis using tools like SHELX (for crystallography) ensures stereochemical accuracy .
  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like uPAR or PRMT5 prior to synthesis .

Q. How to troubleshoot low yields in visible-light-mediated reactions?

  • Light source optimization : 450 nm LEDs maximize energy transfer to the nitro group .
  • Desulfurization control : Use stoichiometric H₂O₂ to prevent over-oxidation of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.